molecular formula C14H16N2O3 B10952265 N-(4-ethoxyphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(4-ethoxyphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10952265
M. Wt: 260.29 g/mol
InChI Key: HVBJRCGZSOUDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ETHOXYPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to the isoxazole ring, along with dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 4-ethoxyphenylhydrazine with 4,5-dimethyl-3-isoxazolecarboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-ETHOXYPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and improved product quality. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ETHOXYPHENYL)ACETAMIDE, a pain-relieving and fever-reducing drug.

    N-(4-ETHOXYPHENYL)-2-AZETIDINONES: Compounds with similar structural features and biological activities.

Uniqueness

N-(4-ETHOXYPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. The presence of both ethoxyphenyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-4-18-12-7-5-11(6-8-12)15-14(17)13-9(2)10(3)19-16-13/h5-8H,4H2,1-3H3,(H,15,17)

InChI Key

HVBJRCGZSOUDRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2C)C

Origin of Product

United States

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